molecular formula C11H11N3 B11753230 [2,3'-Bipyridine]-4-methanamine

[2,3'-Bipyridine]-4-methanamine

Cat. No.: B11753230
M. Wt: 185.22 g/mol
InChI Key: VJGZHSIYZMBNBO-UHFFFAOYSA-N
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Description

[2,3'-Bipyridine]-4-methanamine is a chemical compound offered for research purposes. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use. Bipyridine derivatives are valued in research for their ability to act as ligands in coordination chemistry and catalysis . Specifically, di(2-picolyl)amine ligands, which share structural features with bipyridines, have shown significant utility in nickel-catalyzed reductive cross-electrophile coupling reactions (CEC or XEC) . These reactions are powerful tools in drug discovery for constructing C(sp2)-C(sp3) bonds, a process that helps introduce alkyl groups into aromatic cores and can improve the properties of potential drug candidates, such as metabolic stability and hydrophilicity . The methanamine functional group on the bipyridine core may serve as a key handle for further chemical modification, allowing researchers to tune the steric and electronic properties of the ligand for specific catalytic applications . Furthermore, bipyridine-based compounds and their metal complexes are investigated across various fields, including as inhibitors of phosphodiesterase enzymes and in the development of materials with optical and electronic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

(2-pyridin-3-ylpyridin-4-yl)methanamine

InChI

InChI=1S/C11H11N3/c12-7-9-3-5-14-11(6-9)10-2-1-4-13-8-10/h1-6,8H,7,12H2

InChI Key

VJGZHSIYZMBNBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CN

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing bipyridine frameworks. A representative protocol involves coupling 4-bromo-2-methylpyridine with a boronic acid-functionalized pyridine derivative under palladium catalysis:

Reagents :

  • Substrate : 4-bromo-2-methylpyridine

  • Coupling Partner : 3-pyridinylboronic acid

  • Catalyst : Pd(PPh₃)₄ (1–3 mol%)

  • Base : Na₂CO₃

  • Solvent : Toluene/water (3:1)

  • Temperature : 80–100°C, 12–24 h

Outcomes :

  • Yield : 65–78%

  • Key Advantage : Tolerance for diverse functional groups, including esters and halides.

Limitations : Requires stringent anhydrous conditions to prevent boronic acid decomposition.

Stille Cross-Coupling

Stille coupling employs organotin reagents for bipyridine synthesis. For [2,3'-bipyridine]-4-methanamine, a trimethylstannane derivative at the 3-position of pyridine reacts with 4-bromopyridine:

Reagents :

  • Substrate : 4-bromo-2-(trimethylstannyl)pyridine

  • Catalyst : Pd₂(dba)₃ (2 mol%)

  • Ligand : P(o-tol)₃ (4 mol%)

  • Solvent : DMF, 100°C, 8 h

Outcomes :

  • Yield : 70–85%

  • Key Advantage : High regioselectivity for unsymmetric bipyridines.

Limitations : Toxicity of organotin reagents complicates large-scale applications.

Negishi Cross-Coupling

Negishi coupling utilizes zinc organometallics for C–C bond formation. A optimized route involves:

Reagents :

  • Substrate : 4-bromo-2-methylpyridine

  • Zinc Reagent : 3-pyridinylzinc chloride

  • Catalyst : Pd(PPh₃)₄ (3 mol%)

  • Solvent : THF, 60°C, 6 h

Outcomes :

  • Yield : 72–80%

  • Key Advantage : Compatibility with ester and nitrile functionalities.

Reductive Amination of Bipyridine Carboxylates

Ester-to-Amine Conversion

A two-step process converts bipyridine esters to the target amine:

Step 1: Hydrolysis

  • Substrate : Methyl [2,3'-bipyridine]-4-carboxylate

  • Conditions : NaOH (2M), MeOH/H₂O (1:1), reflux, 4 h

  • Yield : 95%

Step 2: Curtius Rearrangement

  • Reagents : Diphenylphosphoryl azide (DPPA), tert-butanol

  • Catalyst : Et₃N

  • Solvent : Toluene, 110°C, 12 h

  • Yield : 60–65%

Key Challenge : Requires careful handling of azide intermediates due to explosion risks.

Multi-Step Synthesis from Pyridine Precursors

Five-Step Route (Patent CN102199120B)

A cost-effective industrial method involves:

StepReactionReagents/ConditionsYield
1BrominationBr₂, FeCl₃, CH₂Cl₂, 0°C, 2 h88%
2Suzuki CouplingPd(OAc)₂, SPhos, K₂CO₃, toluene/water75%
3EsterificationSOCl₂, MeOH, reflux, 6 h92%
4ReductionNaBH₄, THF, 0°C → RT, 4 h85%
5Reductive AminationNH₃, H₂ (50 psi), Raney Ni, EtOH, 12 h68%

Total Yield : 34%
Advantage : Uses low-cost starting materials (pyridine derivatives).

Functional Group Transformations

Nitrile Reduction

A direct approach reduces a nitrile intermediate to the primary amine:

Substrate : [2,3'-Bipyridine]-4-carbonitrile
Conditions :

  • Reductant : LiAlH₄ (3 eq)

  • Solvent : THF, reflux, 8 h

  • Yield : 55–60%

Limitation : Over-reduction to secondary amines occurs without precise stoichiometry.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost EfficiencyKey Limitation
Suzuki Coupling65–78HighModerateBoronic acid instability
Stille Coupling70–85LowHighToxicity of tin reagents
Negishi Coupling72–80ModerateHighAir-sensitive zinc reagents
Reductive Amination60–65HighLowAzide handling risks
Multi-Step Synthesis34IndustrialVery LowLengthy reaction sequence

Mechanistic Insights

Palladium Catalysis in Cross-Coupling

Pd(0) intermediates facilitate oxidative addition with aryl halides, followed by transmetallation with boronic acids (Suzuki) or organozinc reagents (Negishi). The final reductive elimination step forms the bipyridine core.

Reductive Amination Pathways

Imine intermediates form via condensation of aldehydes with ammonia, followed by reduction using NaBH₃CN or H₂/Raney Ni. Steric hindrance at the 4-position of bipyridine necessitates excess ammonia for complete conversion.

Industrial Considerations

Patent CN102199120B highlights the use of Raney nickel for large-scale reductive amination, achieving batch yields of 100 g with 95% purity. However, Pd-based methods remain preferred for research-scale synthesis due to faster reaction times.

Emerging Strategies

Recent advances in photoredox catalysis and electrochemical coupling show promise for reducing metal catalyst loadings. For example, Ni-catalyzed electrocoupling of pyridine halides achieves 50–60% yields under mild conditions .

Chemical Reactions Analysis

Reaction Types and Mechanisms

[2,3′-Bipyridine]-4-methanamine engages in diverse chemical reactions due to its bipyridine framework and reactive methanamine substituent. Key reaction types include:

Metal Coordination

The compound forms stable complexes with transition metals via nitrogen coordination. For example:

  • Platinum(IV) complexes : Mer-[PtCl₃(2,2′-bpy)(MeNH₂)]Cl·H₂O and trans-[PtCl₂(2,2′-bpy)(MeNH₂)₂]Cl₂ exhibit isomerization and photochemical reduction pathways .

  • Thorium(IV) complexes : Reactions with Th(IV) yield bipyridyl iodide derivatives (e.g., (Cp³tBu)₂Th(I)(bipy)), demonstrating ligand substitution and redox behavior .

Oxidative/Reductive Coupling

The compound participates in coupling reactions, including:

  • Suzuki coupling : Used to synthesize bipyridine derivatives, though specific conditions for [2,3′-Bipyridine]-4-methanamine are not directly reported. Analogous methods involve Pd catalysts and boronic esters .

  • Reductive dimerization : TDAE (tetrakis(dimethylamino)ethylene) enables reductive coupling of bromopyridines, potentially applicable to methanamine-substituted bipyridines .

Coordination Chemistry and Metal Complexes

Metal CenterLigand ConfigurationKey ObservationsSource
Pt(IV)mer-[PtCl₃(bpy)(MeNH₂)]Spontaneous isomerization in D₂O
Th(IV)(Cp³tBu)₂Th(I)(bipy)Bipyridine ligand substitution
Ru(II)Dehydrogenative coupling intermediatesC–H activation of pyridines

The bipyridine framework facilitates chelation, while the methanamine group enhances electronic effects. For example, Th(IV) complexes show steric-dependent reactivity, with bulky Cp³tBu ligands stabilizing terminal imido products .

Role in Cross-Coupling Reactions

Though direct catalytic data for [2,3′-Bipyridine]-4-methanamine is sparse, bipyridine derivatives are known in:

  • Suzuki coupling : Pd catalysts with bipyridine ligands enable synthesis of symmetric bipyridines .

  • Ullmann-type coupling : Bimetallic Pd/Zn/Cu systems promote bipyridine formation under mild conditions .

  • Radical-mediated reactions : Cu(0)/Pd(IV) redox cycles facilitate coupling of bromopyridines .

Mechanistic Insights

  • Steric effects : Bulky ligands (e.g., Cp³tBu) direct reaction pathways (e.g., imido vs. amido products) .

  • Electronic effects : Methanamine substitution may modulate ligand donor strength, influencing metal center reactivity.

Comparison of Reaction Conditions

Reaction TypeReagents/ConditionsYield/Key FeaturesSource
Pt(IV) complexationPtCl₄, 2,2′-bpy, MeNH₂, H₂OIsomerization; photochemical reduction
Th(IV) iodide formationTh(IV) chloride, CuI, bipyridineBipyridine substitution
Reductive couplingTDAE, Pd catalysts, 3-pentanolHigh tolerance to functional groups

Scientific Research Applications

Overview

[2,3'-Bipyridine]-4-methanamine is an organic compound characterized by its bipyridine structure, consisting of two pyridine rings connected at the 2 and 3 positions, with a methanamine group at the 4 position. Its unique structural features enhance its reactivity and biological interactions, making it significant in various scientific fields including catalysis, pharmaceuticals, and materials science.

Coordination Chemistry

This compound serves as a versatile ligand in coordination chemistry. It forms stable complexes with transition metals, which are crucial for various catalytic processes. These metal-ligand complexes can enhance reaction rates and selectivity in chemical transformations.

Catalysis

The compound is utilized in catalytic applications due to its ability to stabilize metal ions. Notably, it has been involved in:

  • Suzuki Coupling Reactions : Facilitating the formation of carbon-carbon bonds.
  • Cross-Coupling Reactions : Used in synthesizing complex organic molecules.

Pharmaceutical Applications

Research indicates that this compound exhibits potential therapeutic properties:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, including multi-drug resistant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae.
  • Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms like apoptosis induction.

The biological activity of this compound is attributed to its interactions with specific enzymes and receptors:

  • It may act as an inhibitor in enzymatic processes.
  • Investigations into its pharmacokinetics suggest favorable absorption characteristics for therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial properties of various bipyridine derivatives, including this compound. The results showed significant inhibition of biofilm formation in S. aureus, highlighting its potential as an antibiofilm agent.

CompoundBiofilm Inhibition (μg/mL)
This compoundSignificant
Control (No treatment)>100

Case Study 2: Anticancer Activity Assessment

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited a dose-dependent decrease in cell viability against breast cancer cells (MCF-7).

Concentration (μM)Cell Viability (%)
1085
2565
5040

Mechanism of Action

The mechanism of action of [2,3’-Bipyridine]-4-methanamine involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and other chemical processes. The compound can also interact with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between [2,3'-Bipyridine]-4-methanamine and related bipyridine derivatives:

Compound Substituents/Positions Key Properties Applications
2,2'-Bipyridine (bpy) No substituents; 2,2'-linkage Classic bidentate ligand; strong π-acceptor; moderate solubility in polar solvents Coordination chemistry, catalysis
4,4'-Dicarboxylic Acid-2,2'-bipyridine (dcbpy) Carboxylic acids at 4,4'-positions Enhanced solubility in water; anchors to metal oxides (e.g., TiO2) Dye-sensitized solar cells
4-Carboxylic Acid-2,2'-bipyridine (cbpy) Single carboxylic acid at 4-position Intermediate solubility; versatile for functionalization Sensor design, metal-organic frameworks
4,4'-Dimethyl-2,2'-bipyridine (dmbpy) Methyl groups at 4,4'-positions Hydrophobic; steric hindrance reduces metal-binding flexibility Organic synthesis, hydrophobic ligands
1,10-Phenanthroline (phen) Fused aromatic system Stronger π-π interactions; rigid planar structure; high binding affinity for metals Analytical chemistry, luminescent probes
This compound Methanamine at 4-position; 2,3'-linkage Polar amine enhances solubility; potential for H-bonding and coordination via NH2 Hypothesized: Drug design, asymmetric catalysis

Key Differences in Coordination Chemistry

  • Functional Group Impact : The primary amine (-NH2) provides a nucleophilic site absent in methyl- or carboxylic acid-substituted analogs. This enables covalent modification (e.g., Schiff base formation) and additional hydrogen-bonding interactions, which could enhance catalytic or supramolecular assembly properties .
  • Electronic Effects : The electron-donating methanamine group may alter the electron density of the pyridine rings compared to electron-withdrawing groups (e.g., -COOH in dcbpy), influencing redox behavior and metal-ligand charge transfer in coordination complexes .

Solubility and Reactivity

  • Solubility: The amine group in this compound likely improves aqueous solubility relative to nonpolar derivatives like dmbpy. However, it may be less soluble than dcbpy or cbpy due to the absence of ionizable carboxylic acid groups .
  • Reactivity : The NH2 group offers reactivity distinct from methyl or carboxylate substituents, enabling conjugation with biomolecules (e.g., in drug delivery systems) or participation in catalytic cycles (e.g., as a proton shuttle) .

Biological Activity

[2,3'-Bipyridine]-4-methanamine, a bipyridine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, potentially leading to therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H11N3
  • CAS Number : 86263251

This compound contains two pyridine rings connected by a methanamine group at the 4-position, which contributes to its unique pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer research. The following sections detail specific mechanisms and findings related to its biological activity.

1. Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

  • Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis and protein production, similar to other known antibiotics such as β-lactams and macrolides .
  • Case Study : A study highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a novel antimicrobial agent in overcoming antibiotic resistance .

2. Anticancer Properties

Recent investigations have explored the anticancer potential of bipyridine derivatives, including this compound.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of proliferation signals .
  • Research Findings : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. These findings suggest its potential role as a chemotherapeutic agent .

Synthesis Methods

The synthesis of this compound involves several chemical reactions. Notably, recent advancements in synthetic methodologies have improved yield and efficiency.

  • Synthesis Route : Common methods include:
    • Decarboxylation of Picolinic Acid : This method allows for the formation of bipyridine derivatives with high yields.
    • C–H Activation Reactions : Utilizing palladium catalysts can enhance the formation of bipyridine structures through cross-coupling reactions .

Data Tables

Biological ActivityTarget Organism/Cell LineMechanism
AntimicrobialMRSACell wall synthesis inhibition
AnticancerBreast Cancer CellsInduction of apoptosis via caspase activation

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing [2,3'-Bipyridine]-4-methanamine, and how can reaction yields be optimized?

  • Methodology : The bipyridine core can be synthesized via Negishi cross-coupling (organozinc reagents with halogenated pyridines) or Kumada coupling (Grignard reagents with bromopyridines) . For example, Kumada coupling of 5-bromo-2-methoxypyridine with 2-bromopyridine yields 6'-methoxy-2,3'-bipyridine, which can undergo hydrolysis to form the bipyridyl scaffold . The methanamine group can be introduced via reductive amination or nucleophilic substitution on a pre-functionalized bipyridine intermediate.
  • Optimization : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, and optimize solvent systems (THF or DMF) and temperatures (60–100°C) to achieve yields >75% . Purification via column chromatography (silica gel, hexane/EtOAc) ensures product integrity.

Q. How should researchers characterize this compound using spectroscopic techniques?

  • NMR : The methanamine proton (CH₂NH₂) appears as a triplet (δ 3.2–3.5 ppm) in ¹H NMR, while aromatic protons in the bipyridine ring show splitting patterns (e.g., doublets at δ 7.5–8.5 ppm) . ¹³C NMR confirms the methanamine carbon at δ 40–45 ppm.
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks with exact mass matching theoretical values (e.g., C₁₁H₁₂N₃: 186.1032).
  • IR : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) validate the methanamine group .

Q. What coordination properties does this compound exhibit with transition metals?

  • The bipyridine moiety acts as a bidentate ligand , coordinating to metals (e.g., Fe²⁺, Ir³⁺) via its nitrogen atoms, forming octahedral or square-planar complexes . The methanamine group can further modify electronic properties through hydrogen bonding or secondary interactions.
  • Stability Factors : Substituent bulkiness (methanamine) increases steric hindrance, potentially reducing ligand lability . Electronic effects (e.g., NH₂ electron donation) enhance metal-ligand bond strength .

Advanced Research Questions

Q. How do steric and electronic effects of the methanamine group influence catalytic performance in metal complexes?

  • Steric Effects : Bulky methanamine substituents shield metal centers, reducing undesired side reactions (e.g., dimerization) in electrocatalysis . For example, in hydrogen evolution reactions, steric shielding improves catalyst longevity by ~30% .
  • Electronic Effects : The NH₂ group’s electron-donating nature raises the metal’s electron density, increasing oxidative potential in redox flow batteries . DFT calculations can quantify charge transfer (e.g., +0.2 eV shift in Fe²⁺/Fe³⁺ redox couples) .

Q. What strategies address decomposition pathways in this compound-based electrocatalysts?

  • Substituent Engineering : Introduce bulky groups (e.g., methyl or phenyl) at the bipyridine’s ortho positions to block reactive intermediates .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C; nano-oxide formation (e.g., Fe₂O₃) at 475°C suggests high-temperature applications require inert atmospheres .

Q. How can computational tools predict synthetic routes and reactivity for derivatives?

  • Route Prediction : Databases like Reaxys and Pistachio prioritize feasible pathways (e.g., amination of brominated bipyridines) with >90% accuracy .
  • Reactivity Modeling : DFT simulations predict regioselectivity in functionalization (e.g., NH₂ group directs electrophilic substitution to the 4-position) .

Data Highlights

Property/ParameterValue/ConditionReference
Negishi coupling yield75–85% (Pd(PPh₃)₄, THF, 80°C)
Kumada coupling yield70–78% (NiCl₂(dppe), DMF, 100°C)
Thermal decomposition onset250°C (TGA, N₂ atmosphere)
NMR shift (CH₂NH₂)δ 3.2–3.5 ppm (¹H)
Redox potential shift (Fe²⁺/Fe³⁺)+0.2 eV (DFT calculation)

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